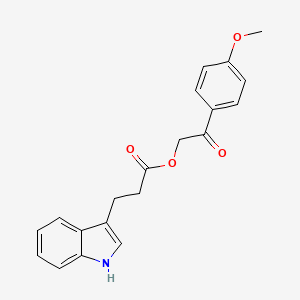

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Description

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-24-16-9-6-14(7-10-16)19(22)13-25-20(23)11-8-15-12-21-18-5-3-2-4-17(15)18/h2-7,9-10,12,21H,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMMEOBIGUOOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction is carried out in a one-pot approach, which simplifies the process and improves yield. The reaction conditions often involve refluxing in acetonitrile medium with a catalyst such as sulfamic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with tailored properties.

Biology

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and modulation of cell signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Similar Indole Derivative | HCT116 (colon cancer) | 7.5 | Caspase activation |

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains. The presence of both the methoxy group and the indole structure contributes to its antimicrobial efficacy .

Industry

- Material Science : The compound is being explored for its potential use in producing advanced materials, such as polymers or nanomaterials, which exhibit specific mechanical or thermal properties due to the unique interactions of its functional groups.

Case Studies

- Anticancer Studies : A notable investigation into a series of indole derivatives highlighted their potential as anticancer agents. Modifications to the indole structure significantly enhanced cytotoxicity against various cancer types. Specific substituents increased binding affinity to target proteins involved in tumor growth.

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of related compounds against Mycobacterium tuberculosis and various fungal strains, demonstrating potent activity with low minimum inhibitory concentration (MIC) values.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations

Aromatic Substituent Effects: Electron-Donating Groups (e.g., methoxy in target compound): Enhance solubility via polar interactions and may improve binding to targets requiring H-bonding .

Ester Group Modifications :

- 2-Oxoethyl esters (target and ): Susceptible to hydrolysis, affecting bioavailability.

- Benzyl esters (): Higher lipophilicity and slower hydrolysis rates, suitable for prolonged action.

- Sulfonamide-linked esters (): Introduce rigidity and polarity, possibly enhancing selectivity for enzymatic targets .

Spectral Data :

- The methyl ester analog () shows distinct 1H NMR signals for the methoxy group (δ 3.89) and aromatic protons (δ 7.65), confirming regioselective synthesis .

Safety and Handling :

- While explicit data for the target compound are lacking, related esters (e.g., ) exhibit acute oral toxicity (Category 4) and skin irritation, warranting cautious handling .

Biological Activity

The compound 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that combines the structural features of methoxyphenyl and indole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group on the phenyl ring and an indole moiety, which are both significant in enhancing biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Many indole derivatives have shown promising results against different cancer cell lines.

- Antimicrobial Properties : Certain analogs have demonstrated significant antibacterial and antifungal activity.

- Anti-inflammatory Effects : Compounds featuring methoxy groups often exhibit anti-inflammatory properties.

Anticancer Activity

A study evaluating the anticancer potential of related compounds reported that derivatives with indole structures often target specific pathways involved in cell proliferation and apoptosis. In vitro assays showed that compounds similar to this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Similar Indole Derivative | HCT116 (colon cancer) | 7.5 | Caspase activation |

Antimicrobial Properties

The antimicrobial activity of related indole derivatives has been well-documented. For instance, compounds with similar structural features have shown effectiveness against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting that the presence of both the methoxy group and the indole structure contributes to this effect .

The biological mechanisms by which this compound exerts its effects may include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Interference with Cell Signaling : The compound may modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in regulating cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in some studies, leading to cell death in cancer cells.

Case Studies

A notable study involving a series of indole derivatives highlighted their potential as anticancer agents. The study reported that certain modifications to the indole structure significantly enhanced cytotoxicity against various cancer types. For example, substituents at specific positions on the indole ring were found to increase binding affinity to target proteins involved in tumor growth .

Q & A

Q. What are the recommended synthetic strategies for 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound’s ester linkage suggests a coupling reaction between the 2-(4-methoxyphenyl)-2-oxoethanol and 3-(1H-indol-3-yl)propanoic acid. A catalytic approach using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) is effective for similar indole-containing esters . Optimize yields by:

- Monitoring reaction progress via TLC or HPLC.

- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of EDC·HCl to acid).

- Conducting the reaction under inert gas (N₂/Ar) to prevent oxidation of the indole moiety.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm (indole absorbance) .

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the methoxyphenyl and indole groups.

- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion) with an ESI source and compare to theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : While specific toxicological data for this compound is unavailable, extrapolate from structurally related indole derivatives:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for powder handling; upgrade to OV/AG/P99 cartridges if volatile byproducts form .

- Waste Management : Avoid aqueous disposal due to potential environmental persistence; neutralize with activated carbon before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities:

- Variable Temperature (VT) NMR : Perform experiments at 25°C, 0°C, and −40°C to identify conformational changes.

- NOESY/ROESY : Detect spatial proximity between methoxyphenyl protons and indole NH to confirm steric interactions .

- Crystallography : If crystals form, use X-ray diffraction (Cu-Kα radiation) to resolve ambiguities in bond geometry .

Q. What computational methods can predict the compound’s reactivity or stability under varying pH/temperature conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis of the ester bond. Key parameters:

- Gibbs free energy (ΔG) for hydrolysis at pH 7.4 (physiological conditions).

- Frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack susceptibility .

- MD Simulations : Analyze solvation effects in polar (water) vs. nonpolar (DCM) solvents using GROMACS .

Q. How can researchers investigate the compound’s stability in biological matrices (e.g., plasma or buffer solutions)?

- Methodological Answer :

- Incubation Studies :

- Prepare spiked plasma/buffer (pH 7.4, 37°C).

- Aliquot samples at 0, 1, 4, 8, 24 hours.

- Quench reactions with acetonitrile (1:2 v/v) and analyze degradation via LC-MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) to detect oxidation (e.g., indole ring hydroxylation) .

Q. What strategies can mitigate side reactions during derivatization of the indole moiety?

- Methodological Answer :

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield the indole NH during alkylation/acylation.

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for cross-coupling reactions to minimize polymerization .

- Solvent Selection : Use DMF or THF for polar reactions; avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

Data Gaps and Recommendations

- Physical Properties : No experimental data (melting point, logP) is available. Researchers should determine these via DSC (differential scanning calorimetry) and shake-flask methods.

- Toxicology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) due to the lack of regulatory data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.